molecular formula C16H15ClN4O2S B2719349 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946287-23-6

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No. B2719349
CAS RN: 946287-23-6
M. Wt: 362.83
InChI Key: PNAFHZPBZSHINK-UHFFFAOYSA-N
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Description

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound belongs to the class of thiazole-containing compounds and has shown promising results in various studies.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study synthesized derivatives similar to the compound and evaluated their antimicrobial activities. These compounds showed variable and modest activity against bacteria and fungi. This research suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Anti-mycobacterial Chemotypes : Another research identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype. Several compounds in this category demonstrated potential anti-tubercular activity, suggesting their utility in tuberculosis treatment (Pancholia et al., 2016).

  • Anticancer and Antituberculosis Studies : Research involving derivatives of similar compounds to the one showed significant anticancer and antituberculosis activities. This indicates potential applications in the treatment of these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

  • Allosteric Enhancers of A1 Adenosine Receptor : A study focused on synthesizing derivatives of the compound and evaluating them as allosteric enhancers of the A1 adenosine receptor. This suggests potential applications in targeting this receptor for therapeutic purposes (Romagnoli et al., 2008).

  • Antifungal Properties : Research synthesized a novel compound of the 1,2,4-triazole class, which showed potential as an antifungal agent. This indicates possible applications in developing new antifungal drugs (Volkova, Levshin, & Perlovich, 2020).

properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-10-9-12(23-19-10)15(22)20-5-7-21(8-6-20)16-18-14-11(17)3-2-4-13(14)24-16/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAFHZPBZSHINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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